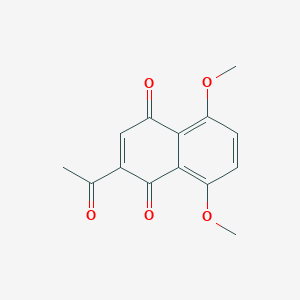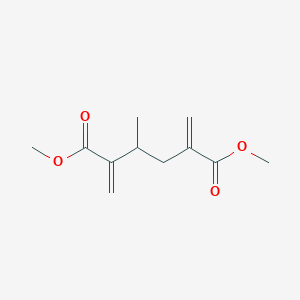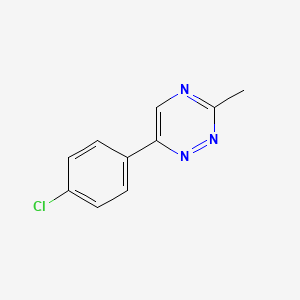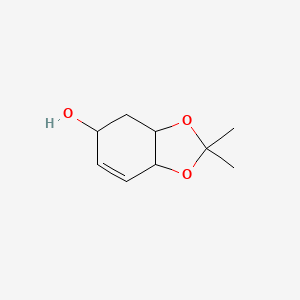
2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol is an organic compound that belongs to the class of benzodioxoles This compound is characterized by its unique structure, which includes a dioxole ring fused to a benzene ring, with two methyl groups attached to the dioxole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of catechol with acetone in the presence of an acid catalyst to form the dioxole ring. The reaction conditions often include:
Catalyst: Acidic conditions (e.g., sulfuric acid or hydrochloric acid)
Temperature: Moderate temperatures (e.g., 50-100°C)
Solvent: Solvents such as dichloromethane or ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the dioxole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene or dioxole rings.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran: Another compound with a similar structure but different functional groups.
Dill ether: A compound with a similar dioxole ring structure.
Uniqueness
2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol is unique due to its specific substitution pattern and the presence of two methyl groups on the dioxole ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
65173-67-3 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2,2-dimethyl-3a,4,5,7a-tetrahydro-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C9H14O3/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-4,6-8,10H,5H2,1-2H3 |
InChI-Schlüssel |
YLHFITCPOAKNQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2CC(C=CC2O1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


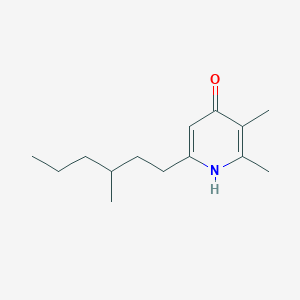
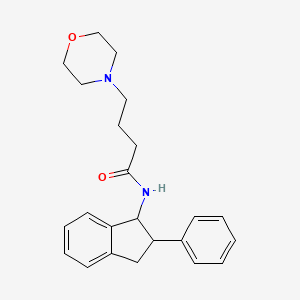
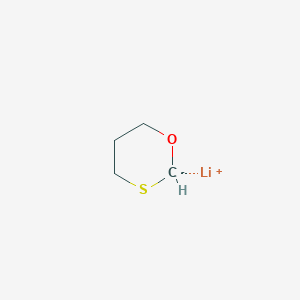
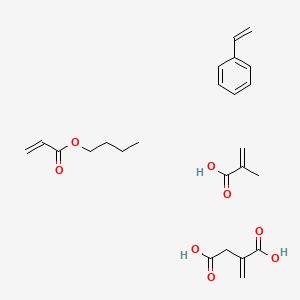
![8-Ethyl-2'H,5'H-spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B14488926.png)
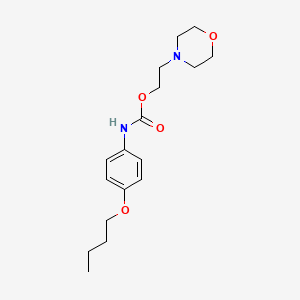
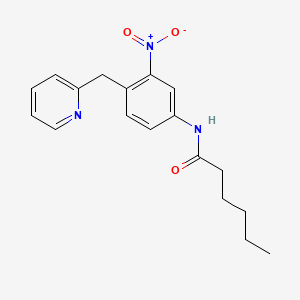
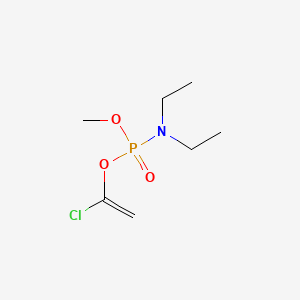
phosphane](/img/structure/B14488952.png)


